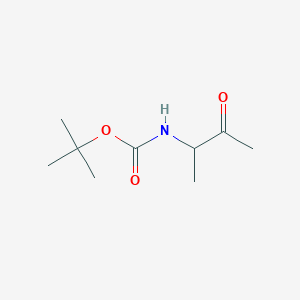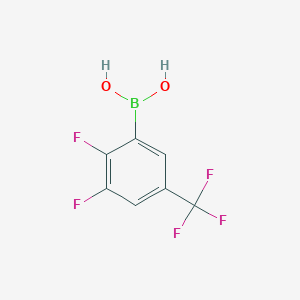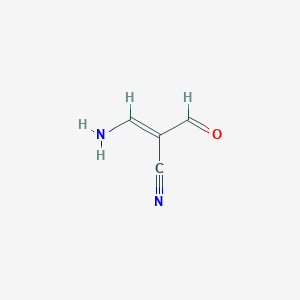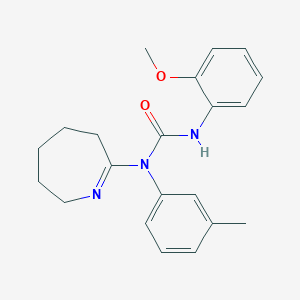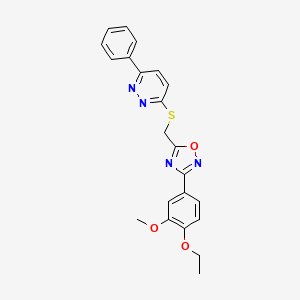
3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-phenylpyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole" is a heterocyclic molecule that belongs to the oxadiazole class. Oxadiazoles are known for their diverse biological activities and have been the subject of various studies due to their potential applications in medicinal chemistry. The compound is structurally related to other oxadiazole derivatives that have been synthesized and evaluated for various biological activities, including anticonvulsant, fungicidal, and anticancer properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazones, which can be obtained from the reaction of hydrazides with aldehydes or ketones. For example, the synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide involved the formation of a hydrazone followed by cyclization to the oxadiazole and subsequent treatment with hydrazine hydrate . Similarly, the synthesis of a library of 1,3,4-oxadiazoles was achieved using microwave-assisted oxidative cyclization of hydrazones with chloramine-T as a catalyst . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the phenylpyridazinylthio moiety.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be confirmed using various spectroscopic techniques, including NMR and X-ray crystallography. For instance, the crystal structure of novel piperazine derivatives containing the oxadiazole moiety was determined by single-crystal X-ray diffraction . The molecular Hirshfeld surface analysis was also used to understand the nature of intermolecular contacts . These techniques could be employed to analyze the molecular structure of "this compound" and confirm its conformation and stereochemistry.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including further functionalization and substitution. For example, the reaction of 1,3,4-oxadiazoles with chloropentane-2,4-dione yielded thiazoles, which could be further methylated . The reactivity of the oxadiazole ring towards nucleophiles and electrophiles can be explored using DFT calculations to predict reactive sites . These insights could guide the chemical reactions analysis of the compound , predicting its reactivity and potential for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their substituents. The absorption and emission spectra of these compounds can vary depending on the substituents attached to the oxadiazole ring, as observed in the study of novel pyrazole-oxadiazole derivatives . The polarity of the solvent can also affect the spectral properties . These properties are crucial for the application of oxadiazole derivatives in medicinal chemistry and could be investigated for "this compound" to determine its suitability for drug development.
科学的研究の応用
Antimicrobial and Anticancer Properties
1,2,4-oxadiazole derivatives, similar in structure to the chemical , have been explored extensively for their biological activities. Studies reveal their potential as antimicrobial agents. For instance, a series of such derivatives displayed significant activity against various bacteria and fungi. Certain compounds within this group exhibited notable inhibitory effects against human tumor cell lines, indicating their potential as chemotherapeutic agents (Bektaş et al., 2007). Similarly, another study reported the synthesis of hydrazide and oxadiazole derivatives using 3-methoxyphenol, revealing promising antimicrobial and antitumor properties (Kaya et al., 2017).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities. Compounds from this study exhibited significant activity against Bursaphelenchus xylophilus, a notable nematode pest, hinting at the potential application of such compounds in agriculture (Liu et al., 2022).
Anticancer Evaluation
A study focused on 1,2,4-oxadiazole derivatives synthesized a series of compounds and evaluated their anticancer activity against various human cancer cell lines. The findings highlighted the potential of these compounds as anticancer agents, with some showing promising activity comparable to standard reference drugs (Yakantham et al., 2019).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole have also been investigated for their corrosion inhibition properties. A study synthesized three such derivatives and assessed their ability to inhibit corrosion on mild steel in a sulfuric acid environment. The study revealed that these compounds are effective corrosion inhibitors, providing insights into their potential industrial applications (Ammal et al., 2018).
特性
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-3-28-18-11-9-16(13-19(18)27-2)22-23-20(29-26-22)14-30-21-12-10-17(24-25-21)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEMETRPYCEZJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)
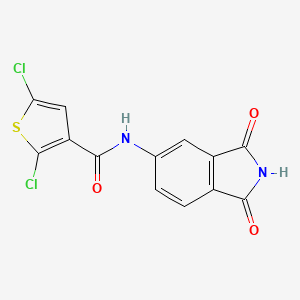
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole](/img/structure/B3019586.png)
